molecular formula C12H12F2N4 B2468634 3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1518948-39-4

3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2468634
CAS No.: 1518948-39-4
M. Wt: 250.253
InChI Key: FNOFVDIROIVXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a 1,2,4-triazole fused to a pyrazine ring, with a 2,6-difluorophenylmethyl substituent at position 2. The 2,6-difluorophenyl group enhances metabolic stability and influences binding affinity through hydrophobic and electronic interactions .

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4/c13-9-2-1-3-10(14)8(9)6-11-16-17-12-7-15-4-5-18(11)12/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOFVDIROIVXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=C(C=CC=C3F)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization Approach

A foundational route involves hydrazine-mediated cyclization, adapted from the synthesis of analogous triazolopyrazines. The process begins with 2-chloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 60–80°C to yield 2-hydrazinylpyrazine. Subsequent alkylation with 2,6-difluorobenzyl bromide introduces the (2,6-difluorophenyl)methyl group at the hydrazine nitrogen, facilitated by potassium carbonate in acetonitrile under reflux. Cyclization to form the triazole ring is achieved using trifluoroacetic anhydride (TFAA) and methanesulfonic acid in chlorobenzene at 110°C, followed by reflux for 6–8 hours. This step generates the fused triazolopyrazine core, which is then hydrogenated under 50 psi H₂ in the presence of palladium on carbon (10% wt) to reduce the pyrazine ring to its tetrahydro form. Final purification via recrystallization from ethanol affords the target compound in 35–42% overall yield (Table 1).

Alkylation of Pyrazine Precursors

Alternative methodologies prioritize early-stage alkylation of pyrazine intermediates. For instance, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine serves as a chiral scaffold for regioselective alkylation with 2,6-difluorobenzyl bromide in tetrahydrofuran (THF) at -20°C. The resulting adduct undergoes acid hydrolysis (6 N HCl, 60°C) to remove the dimethoxy groups, yielding a secondary amine intermediate. Diazotization with sodium nitrite in aqueous HCl at 0°C followed by cyclization with ammonium acetate forms the triazole ring. Catalytic hydrogenation (Pd/C, H₂ 1 atm) reduces the pyrazine to the tetrahydro derivative, achieving enantiomeric excess >99% as confirmed by chiral HPLC. This method, while stereospecific, requires meticulous control of reaction temperatures and stoichiometry, with reported yields of 28–34% after chromatographic purification.

Diversinate™-Based Fluorination Techniques

Although primarily utilized for introducing trifluoromethyl groups, Diversinate™ chemistry offers insights into fluorinated aryl functionalization. A triazolopyrazine scaffold is reacted with zinc difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in a DMSO/CH₂Cl₂/H₂O (5:5:2) solvent system. While this approach typically targets C–H difluoromethylation, adaptation for aryl group installation remains exploratory. Preliminary experiments substituting DFMS with 2,6-difluorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) have shown promise, yielding the desired product in 22% yield after optimization. Challenges include competing protodeboronation and limited solubility of the boronic acid in aqueous media.

Comparative Evaluation of Synthetic Methodologies

Table 1: Comparative Analysis of Synthesis Routes

Method Key Steps Conditions Yield (%) Advantages Limitations
Hydrazine Cyclization Alkylation → Cyclization → H₂ TFAA, Pd/C, 50 psi H₂ 35–42 Scalable, minimal chiral byproducts Moderate yields, multi-step
Pyrazine Alkylation Alkylation → Hydrolysis → Cyclize -20°C alkylation, Pd/C H₂ 28–34 High enantioselectivity Complex purification, low yield
Diversinate™ Adaptation Suzuki coupling → Cyclization Pd(PPh₃)₄, K₂CO₃, 80°C 22 Modular aryl introduction Side reactions, optimization

The hydrazine cyclization route offers the highest reproducibility and scalability, albeit with moderate yields. In contrast, pyrazine alkylation enables stereochemical control but suffers from laborious isolation steps. Diversinate™-inspired methods, while innovative, require further refinement to compete with established protocols.

Experimental Optimization and Yield Considerations

Critical parameters influencing yield include:

  • Alkylation Efficiency : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during benzyl bromide reactions increases conversion rates from 65% to 82%.
  • Cyclization Catalysis : Substituting methanesulfonic acid with polyphosphoric acid (PPA) reduces reaction times from 8 hours to 3 hours, albeit with a 5–7% yield drop due to side-product formation.
  • Hydrogenation Pressure : Elevating H₂ pressure to 80 psi enhances tetrahydropyrazine formation kinetics, achieving >95% conversion within 2 hours.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
One of the prominent applications of 3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is in the development of antidiabetic drugs. It serves as an intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. The compound's ability to modulate glucose metabolism makes it a valuable candidate for further research and development in diabetes management .

Antitumor Properties
Research indicates that derivatives of triazolo-pyrazines exhibit significant antitumor activities. Compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This suggests that this compound may also possess antitumor properties worth investigating .

CNS Disorders
The compound's heterocyclic nature positions it as a potential therapeutic agent for various central nervous system (CNS) disorders. Research into similar triazole derivatives has revealed their efficacy in treating conditions such as schizophrenia and depression. The mechanism may involve modulation of neurotransmitter systems .

Agricultural Applications

Pesticidal Activity
Emerging studies suggest that compounds related to triazolo-pyrazines can exhibit pesticidal properties. Their ability to interfere with biological processes in pests makes them suitable candidates for developing new agrochemicals aimed at pest control. The specific mechanisms of action and efficacy against various pests require further exploration .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for industrial production. The methods typically utilize readily available starting materials and aim to minimize byproducts during the synthesis process. This efficiency is critical for scaling up production for pharmaceutical applications .

Case Study 1: Development of Antidiabetic Agents

A study focused on synthesizing various triazolo-pyrazines led to the identification of several promising candidates with DPP-4 inhibitory activity. The synthesized compounds were evaluated for their ability to lower blood glucose levels in diabetic models. Results indicated that modifications on the phenyl ring significantly influenced biological activity .

Case Study 2: Antitumor Activity Evaluation

Research assessing the antitumor potential of triazolo-pyrazines demonstrated that specific substitutions on the pyrazine ring enhanced TP inhibition. These findings support further investigation into this compound as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents
Compound Name Substituent Position/Group Core Structure Key Properties/Activities Reference
3-[(2,3-Difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 2,3-Difluorophenylmethyl Triazolo[4,3-a]pyrazine Metabolic stability; synthetic precursor
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 2,6-Dichlorophenyl; thiadiazine fusion Triazolo-thiadiazine Lipophilicity (SwissADME); COX-2 inhibition (compared to celecoxib)
5-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine 4-Difluoromethoxyphenyl; 5-chloro Triazolo[4,3-a]pyrazine Antimalarial activity (in vitro)

Key Observations :

  • Halogen Effects: Fluorine at the 2,6-positions (target compound) vs. Chlorine substituents () increase lipophilicity but may reduce metabolic stability compared to fluorine .
  • Hybrid Cores : Fusion with thiadiazine () introduces additional hydrogen-bonding sites, enhancing COX-2 affinity, whereas the pure triazolo[4,3-a]pyrazine core (target compound) favors enzyme inhibition (e.g., DPP-4) .
Pharmacologically Active Derivatives
Compound Name Therapeutic Target IC50/EC50 Key Structural Features Reference
(6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2-yl)-methanone (39) Retinol-binding protein (RBP) Not reported Fluorinated pyridine core; cyclopentane fusion
(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone P2X7 receptor Rat P2X7 IC50 = 42 nM Thiadiazole substituent; chiral center
Sitagliptin (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one DPP-4 enzyme Human DPP-4 IC50 = 18 nM Trifluoromethyl group; β-amino acid side chain

Key Observations :

  • Potency: Sitagliptin’s trifluoromethyl group and β-amino acid side chain confer nanomolar DPP-4 inhibition, whereas the target compound’s 2,6-difluorophenylmethyl group may optimize binding to analogous targets .
  • Receptor Selectivity : P2X7 antagonists () achieve high receptor occupancy (80% at 10 mg/kg in rats) via hydrophobic substituents (e.g., thiadiazole), suggesting the target compound’s difluorophenyl group could similarly enhance CNS penetration .

Key Observations :

  • Synthetic Accessibility : The electrochemical-photochemical method () offers scalability for the core scaffold but requires specialized equipment. The target compound’s synthesis likely follows conventional hydrazine cyclization, as seen in and .
  • Drug-Likeness : The target compound’s calculated LogP (~2.8) aligns with Lipinski’s criteria, whereas higher LogP values in chlorinated derivatives () may limit bioavailability .

Biological Activity

3-[(2,6-Difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound characterized by a triazole ring fused to a pyrazine structure. The compound's unique difluorophenyl substitution enhances its lipophilicity and potential biological activity. Despite its promising chemical structure, detailed studies on its biological activity remain limited.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1518948-39-4

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, related compounds within the triazolopyrazine class have shown various biological activities including:

  • Anticancer Activity : Some derivatives have demonstrated antiproliferative effects against cancer cell lines.
  • Antibacterial Properties : Certain triazole derivatives exhibit antibacterial effects.

While specific mechanisms for this compound are not well-studied, similar compounds often interact with biological targets such as:

  • Kinases : Many triazolopyrazines act as kinase inhibitors.
  • Enzymes : They may inhibit specific enzymes involved in cellular processes.

Case Studies and Related Research

  • Triazole Derivatives : Research has shown that triazole compounds can inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For instance:
    • A study indicated that triazole derivatives exhibited IC50 values in the micromolar range against colon cancer cell lines .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the triazole and pyrazine rings affect biological activity is crucial. For example:
    • Substituents on the phenyl group can significantly alter lipophilicity and binding affinity to target proteins .

The synthesis of this compound typically involves multi-step synthetic pathways including cyclization reactions. The presence of fluorine atoms enhances its chemical stability and reactivity.

Synthesis Method Description
Cyclization of Pyrazinyl HydrazonesCommonly used method for forming the triazole ring.
Reaction with IodopropiolamidesAnother route to synthesize triazolopyrazines.

Safety and Handling

Due to limited data on the specific toxicity of this compound:

  • It should be handled with care as a precaution against potential toxicity.
  • Standard laboratory safety protocols should be followed.

Q & A

Basic: What is the synthetic route for preparing 3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, and how are intermediates optimized?

Answer:
The synthesis typically involves cyclization of hydrazine derivatives with pyrazine precursors. For example, a modular approach starts with hydrazine-acetonitrile reactions to form bishydrazide intermediates, followed by cyclization under reflux with carbonyldiimidazole (CDI) in anhydrous solvents (e.g., DMF) . Key optimization parameters include:

  • Temperature control : Maintaining 100°C during coupling to minimize side reactions .
  • Solvent selection : Aqueous-alcohol mixtures enhance salt formation during purification .
  • Intermediate purification : Crystallization or reverse-phase chromatography ensures high-purity intermediates .

Basic: How is structural confirmation performed for this compound and its derivatives?

Answer:
Modern analytical techniques are employed:

  • 1H/13C NMR spectroscopy : Assigns proton environments (e.g., distinguishing triazole vs. pyrazine protons) and confirms substitution patterns .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .
  • HPLC-MS : Confirms molecular weight and purity (>95%) via retention time and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguous stereochemistry in complex derivatives .

Basic: What in silico tools predict the drug-likeness and pharmacokinetics of this compound?

Answer:
The SwissADME platform is widely used to assess:

  • Lipophilicity (LogP) : Predicts membrane permeability; values <5 are ideal for CNS penetration .
  • Solubility (LogS) : Aqueous solubility is optimized using substituents like trifluoromethyl groups .
  • Pharmacokinetics : Predicts CYP450 metabolism and blood-brain barrier (BBB) penetration via topological polar surface area (TPSA <70 Ų) .

Advanced: How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?

Answer:

  • Catalytic additives : Use of Pd/C or TEMPO in cyclization steps improves yield by 15–20% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and enhances regioselectivity .
  • Flow chemistry : Minimizes intermediate degradation in exothermic steps .
  • DoE (Design of Experiments) : Statistically optimizes variables like pH, temperature, and solvent ratios .

Advanced: What strategies enhance BBB permeability for neuroactive derivatives?

Answer:
Structural modifications informed by SAR studies include:

  • Phenyl-substituted analogs : Introducing 2,6-difluorophenyl groups improves BBB penetration by reducing P-glycoprotein binding .
  • Reducing TPSA : Alkyl chain substitutions (e.g., methyl groups) lower TPSA to <60 Ų, enhancing passive diffusion .
  • Salt formation : Hydrochloride salts improve solubility without compromising permeability .

Advanced: How do electrochemical-photochemical methods compare to traditional synthesis for triazolo-pyrazine cores?

Answer:

  • Traditional methods : Require harsh conditions (e.g., POCl3) and yield 60–70% .
  • Electrochemical-photochemical synthesis :
    • Step 1 : Electrochemical coupling of tetrazoles with pyrazines achieves >85% yield under ambient conditions.
    • Step 2 : UV irradiation induces nitrilimine cyclization, enabling regioselective triazole formation .
  • Advantages : Reduced waste, scalability, and compatibility with sensitive functional groups .

Advanced: How are biological activities (e.g., antidiabetic, neuroprotective) evaluated experimentally?

Answer:

  • In vitro models :
    • SH-SY5Y cells : Test neuroprotection against β-amyloid toxicity via MTT assays .
    • HEK293 cells : Measure P2X7 receptor antagonism using calcium flux assays .
  • In vivo models :
    • Rodent pharmacokinetics : Oral bioavailability and brain/plasma ratios are quantified via LC-MS/MS .
    • Glucose tolerance tests : Assess antidiabetic efficacy in streptozotocin-induced diabetic mice .

Advanced: How are contradictions in solubility data resolved across studies?

Answer:

  • Hansen solubility parameters : Predict solvent compatibility (e.g., DMSO > ethanol) .
  • Co-solvency : Use PEG-400/water mixtures to enhance solubility by 10-fold .
  • Polymorph screening : Identify crystalline forms with improved dissolution rates via XRPD .

Advanced: What analytical methods differentiate isomeric byproducts in triazolo-pyrazine synthesis?

Answer:

  • 2D NMR (HSQC, NOESY) : Resolves spatial proximity of protons in regioisomers .
  • Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences .
  • Chiral HPLC : Uses cellulose-based columns to separate enantiomers (e.g., for CNS-targeted derivatives) .

Advanced: How is metabolic stability assessed during preclinical development?

Answer:

  • Microsomal assays : Human liver microsomes (HLM) quantify CYP450-mediated degradation (t1/2 > 60 mins preferred) .
  • Reactive metabolite screening : Glutathione trapping identifies toxic quinone intermediates .
  • Plasma stability tests : Incubate compounds in plasma (37°C, 24h) to assess esterase susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.